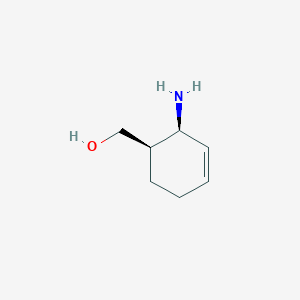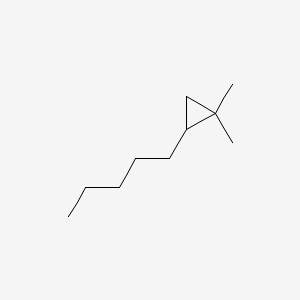
1,1-Dimethyl-2-pentylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-pentylcyclopropane is an organic compound with the molecular formula C₁₀H₂₀. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is notable for its unique structural features, which include two methyl groups and a pentyl group attached to the cyclopropane ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-pentene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 1,1-Dimethyl-2-pentylcyclopropene. This process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, converting the cyclopropane ring into a more stable cyclopentane ring.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-pentylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane transformations.
Biology: The compound is employed in studies related to the biological activity of cyclopropane-containing molecules. It serves as a reference compound to evaluate the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a scaffold for the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials. It is used as an intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-pentylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, altering their function and activity. The specific molecular targets and pathways involved depend on the context of the application and the nature of the substituents on the cyclopropane ring.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2-pentylcyclopropane can be compared with other cyclopropane derivatives, such as:
1,1-Dimethylcyclopropane: Lacks the pentyl group, resulting in different chemical and physical properties.
1,2-Dimethylcyclopropane: Has methyl groups at different positions on the ring, leading to variations in reactivity and stability.
Cyclopropane: The simplest member of the cyclopropane family, with no substituents, serving as a reference compound for studying the effects of substituents on cyclopropane chemistry.
The uniqueness of this compound lies in the presence of both methyl and pentyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C10H20 |
|---|---|
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,1-dimethyl-2-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-9-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
OGWQGGKDZIXSLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


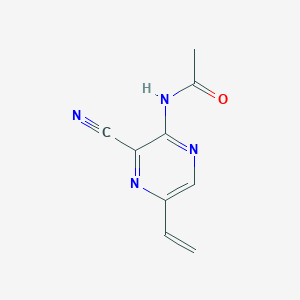
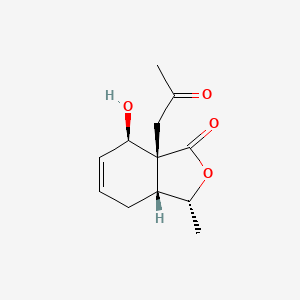
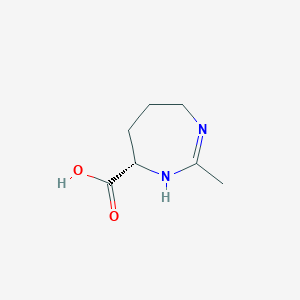
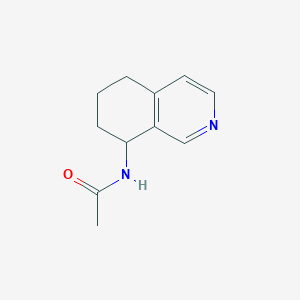
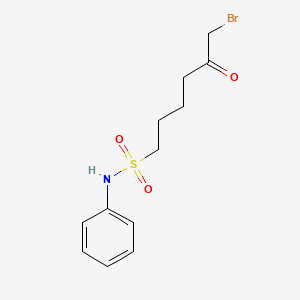
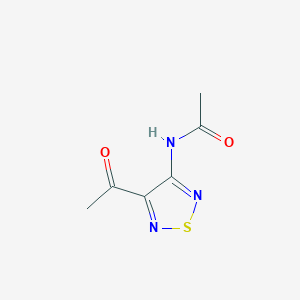
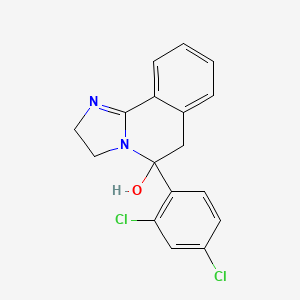



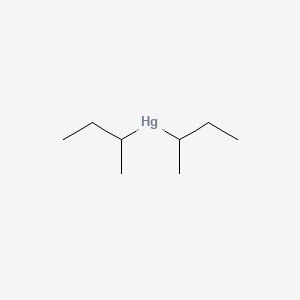

![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
